![molecular formula C17H10F3NO3 B6316450 N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide CAS No. 278183-49-6](/img/structure/B6316450.png)
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide (TFMPE) is an organic compound that has been of interest to scientists for its potential applications in the fields of medicine, chemistry, and biochemistry. TFMPE belongs to the class of compounds known as phthalimides, which are derivatives of phthalic acid. In recent years, TFMPE has been studied for its ability to act as a catalyst in various chemical reactions and its potential use as a drug.
Scientific Research Applications
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. In the field of medicine, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In the field of chemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a catalyst in various organic reactions. In the field of biochemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a reagent in the synthesis of biologically active compounds.
Mechanism of Action
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the enzyme, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In animal studies, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce inflammation and pain. It has also been found to reduce the production of certain cytokines, which are molecules that can cause inflammation. In addition, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce the production of certain enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide in lab experiments is its stability. It is stable in a variety of conditions, including acidic and basic solutions. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. One limitation of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is its solubility in water, which can be a problem when attempting to dissolve the compound in aqueous solutions.
Future Directions
Future research on N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide could focus on its potential use as an anti-cancer agent. In addition, further studies could be conducted to explore its potential use as an inhibitor of other enzymes involved in inflammation and pain. Additionally, research could be conducted to further explore its potential use as a catalyst in organic reactions. Finally, further studies could be conducted to explore the potential use of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide as a reagent in the synthesis of biologically active compounds.
Synthesis Methods
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide can be synthesized in several ways. One method involves the condensation of phthalic anhydride with 2-amino-4-(trifluoromethoxy)phenol in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phthalic anhydride in the presence of a base.
properties
IUPAC Name |
2-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCWYYDHHDMHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

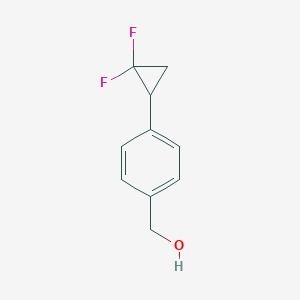
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
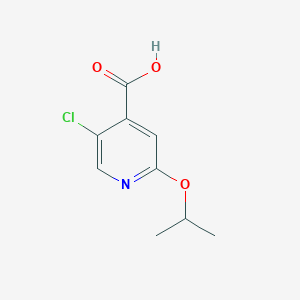
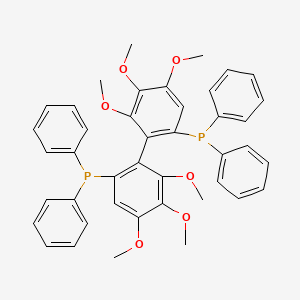

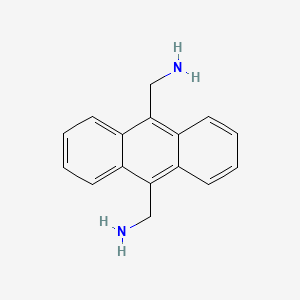
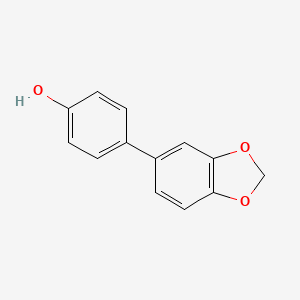
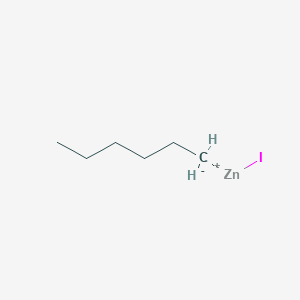
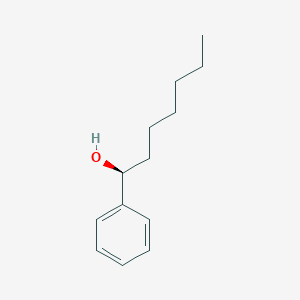
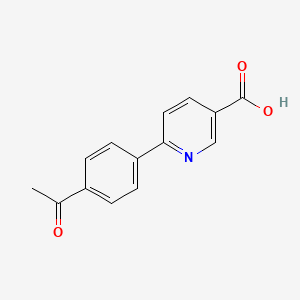
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)